molecular formula C12H18N4O B2532690 N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide CAS No. 1796992-70-5

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide

Cat. No.: B2532690
CAS No.: 1796992-70-5
M. Wt: 234.303
InChI Key: CQHLNQTVZSNGFX-UHFFFAOYSA-N
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Description

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide is a compound that features a piperidine ring attached to a pyrimidine moiety, linked through a methylene bridge to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

    Pyrimidine Synthesis: The pyrimidine moiety is often synthesized through condensation reactions involving urea and β-diketones or β-ketoesters.

    Coupling Reaction: The piperidine and pyrimidine units are coupled using a methylene bridge, often through a nucleophilic substitution reaction.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Similar structure with a piperazine ring instead of piperidine.

    N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl): Contains a pyrazole ring and different substituents.

Uniqueness

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide is unique due to its specific combination of piperidine and pyrimidine rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-10(17)14-9-11-13-6-5-12(15-11)16-7-3-2-4-8-16/h5-6H,2-4,7-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHLNQTVZSNGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=NC=CC(=N1)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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